molecular formula C16H19FN2OS B12239843 [2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12239843
M. Wt: 306.4 g/mol
InChI Key: IEKRUKFMBUPNEF-UHFFFAOYSA-N
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Description

[2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multi-step organic reactions. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Another approach involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimization of reaction conditions, use of industrial solvents, and possibly continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

[2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation . The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol apart is its unique combination of a benzothiazole ring with an isoindoline moiety, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C16H19FN2OS

Molecular Weight

306.4 g/mol

IUPAC Name

[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C16H19FN2OS/c17-12-4-5-13-14(7-12)21-15(18-13)19-8-11-3-1-2-6-16(11,9-19)10-20/h4-5,7,11,20H,1-3,6,8-10H2

InChI Key

IEKRUKFMBUPNEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC4=C(S3)C=C(C=C4)F)CO

Origin of Product

United States

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